molecular formula C21H24N2O4 B6571916 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921812-96-6

3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571916
CAS No.: 921812-96-6
M. Wt: 368.4 g/mol
InChI Key: JIILKUDBFKPRNP-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted benzene ring linked to a 1-ethyl-2-oxoindole moiety. The compound’s structure integrates both lipophilic (ethoxy groups) and hydrogen-bonding (amide and oxoindole) functionalities, making it a candidate for biological activity modulation.

Properties

IUPAC Name

3,4-diethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-23-17-9-8-16(11-15(17)13-20(23)24)22-21(25)14-7-10-18(26-5-2)19(12-14)27-6-3/h7-12H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILKUDBFKPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl group of the benzamide moiety.

  • Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the 3 and 4 positions due to the presence of ethoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced benzamide derivatives.

  • Substitution: Substituted benzamide derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features:
  • Benzamide core : Provides a planar aromatic system for π-π interactions.
  • 3,4-Diethoxy substituents : Enhance lipophilicity and influence metabolic stability.
  • 1-Ethyl-2-oxoindole moiety : A bicyclic system with a ketone group, enabling hydrogen bonding and conformational rigidity.

The following analysis compares the target compound with structurally and functionally related benzamide derivatives, focusing on synthesis, biological activity, and physicochemical properties.

A. Substituted Indole-Benzamides

  • N-(2-Oxoindolin-5-yl)benzamide derivatives (e.g., compounds from –10): These feature variations in the indole substituents (e.g., imidazole, pyrrole, or fluorine groups) and benzamide substitutions (e.g., cyano, methoxy). Synthesis typically involves coupling reactions between activated benzoyl chlorides and aminobenzamide intermediates . Example: 3-cyano-N-(2-oxoindolin-5-yl)benzamide () is synthesized via a similar route, emphasizing the importance of protecting groups and catalytic conditions . Comparison: The target compound’s 3,4-diethoxy groups may require selective protection/deprotection steps during synthesis, unlike simpler analogs with single substituents .

B. Kinase Inhibitors

  • TLK2 Inhibitors (–10): Compounds like 3-fluoro-N-[(3Z)-3-[(1H-imidazol-2-yl)methylidene]-2-oxoindolin-5-yl]benzamide (101) incorporate heterocyclic moieties (imidazole) for kinase binding. Their synthesis involves multi-step protocols, including cyclization and condensation reactions .
    • Comparison : The target compound lacks the imidazole/pyrrole substituents critical for kinase inhibition but shares the 2-oxoindole scaffold, suggesting possible scaffold-based activity differences .

A. PCAF HAT Inhibition

  • 2-Acylamino Benzamides (): Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) show 79% inhibition at 100 μM, with activity dependent on acyl chain length and substituent position .

B. Kinase Inhibition

  • TLK2 Inhibitors (–10): Substituents like fluorine (compound 121) or thiophene (compound 120) enhance potency and selectivity. For example, compound 121 (3-fluoro substitution) exhibits a melting point >300°C, indicative of high stability .
    • Comparison : The target compound’s ethoxy groups may reduce kinase affinity compared to electronegative substituents (e.g., fluorine), but its ethyl group on the indole could improve membrane permeability .
Physicochemical Properties
Compound Substituents Melting Point (°C) Key Functional Groups Reference
Target Compound 3,4-Diethoxy, 1-ethyl-2-oxoindole Not reported Amide, Ethoxy, Ketone
N-(2-Oxoindolin-5-yl)benzamide (63) None 189–191 Amide, Ketone
3-Fluoro-N-(2-oxoindolin-5-yl)benzamide (101) 3-Fluoro, imidazole >210 (decomp.) Amide, Fluorine, Imidazole
3-Ethoxy Thiophene-2-carboxamide (120) 3-Ethoxy, thiophene >250 Amide, Ethoxy, Thiophene

Key Observations :

  • Melting Points : Compounds with rigid heterocycles (e.g., imidazole, thiophene) exhibit higher melting points due to crystalline packing .
  • Solubility : The target compound’s diethoxy groups may enhance solubility in organic solvents compared to polar carboxamide analogs .

Biological Activity

The compound 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a derivative of benzamide that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

This structure features an indole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Certain benzamide derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Neuroprotective Effects : Some studies suggest that indole derivatives can provide neuroprotection against oxidative stress and neurodegenerative diseases.
  • Antimicrobial Activity : Benzamide derivatives have demonstrated efficacy against various bacterial strains.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes such as kinases or phosphatases critical for cellular signaling pathways.
Enzyme TargetEffect
KinaseInhibition of cell proliferation
PhosphataseModulation of signaling pathways

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives and their potential therapeutic applications:

  • Antitumor Activity : A study on related compounds revealed significant inhibition of cell growth in various cancer cell lines. For instance, a derivative similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Neuroprotective Studies : Research has indicated that indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that these compounds reduced reactive oxygen species (ROS) levels significantly .
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of benzamide derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

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